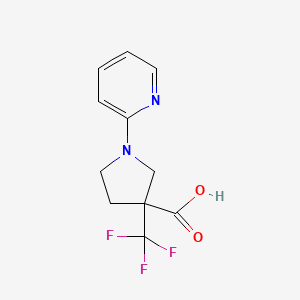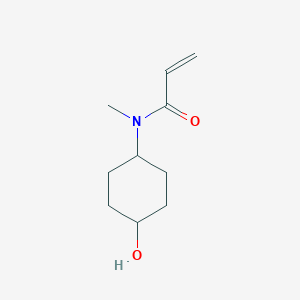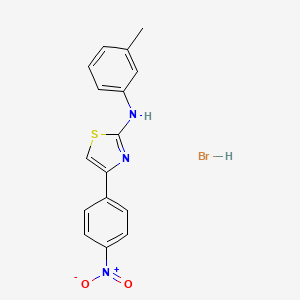
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound with a multifaceted structure, exhibiting potential applications across various fields of science and industry. This compound is characterized by its intricate chemical structure comprising a thiadiazole ring, a pyranone ring, and a benzoate moiety, each contributing to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate typically involves multiple steps:
Thiadiazole Synthesis: : The thiadiazole ring can be synthesized through a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under acidic conditions.
Amidation: : Introduction of the 2-ethylbutanamido group is achieved through an amidation reaction between the synthesized thiadiazole and 2-ethylbutanoyl chloride.
Thioether Formation: : The thiadiazole-thioether linkage is formed via a nucleophilic substitution reaction between the thiadiazole amide and a suitable halomethyl precursor.
Pyranone Formation: : Synthesis of the pyranone ring involves a condensation reaction with appropriate starting materials under basic conditions.
Esterification: : The final step is the esterification of the pyranone intermediate with 4-methyl-3-nitrobenzoic acid, utilizing a dehydrating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound can be achieved by scaling up the aforementioned synthetic route, optimizing reaction conditions, and utilizing continuous flow processes to enhance yield and purity. High-throughput synthesis and automated reaction monitoring can further streamline the production process, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms within the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be targeted at the nitro group of the benzoate moiety, employing reducing agents such as tin chloride or iron powder in acidic medium, leading to the formation of corresponding amine derivatives.
Substitution: : The compound's thioether and ester functionalities are prone to nucleophilic substitution reactions, where strong nucleophiles like alkoxides or amines can replace the existing substituents.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Tin chloride, iron powder.
Nucleophiles: : Alkoxides, amines.
Oxidation Products: : Sulfone or sulfoxide derivatives, depending on the extent of oxidation.
Reduction Products: : Amine derivatives of the benzoate moiety.
Substitution Products: : Various thioether or ester derivatives, depending on the nature of the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. It is often used in organic synthesis research to explore novel reaction pathways and mechanisms.
Biology: Biologically, derivatives of this compound are investigated for their potential bioactive properties. The presence of thiadiazole and pyranone rings suggests applications in developing pharmaceuticals with antibacterial, antifungal, or anti-inflammatory activities.
Medicine: Medicinal research focuses on the compound's potential therapeutic effects. Its structure indicates potential as a pharmacophore in designing new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound can be utilized as an intermediate in the production of advanced materials, including polymers and coatings with specialized properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the pyranone and benzoate moieties can enhance binding affinity and specificity. The exact mechanism of action varies depending on the specific application and target studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
6-(2-Aminothiadiazol-5-yl)-4-oxo-4H-pyran-3-yl Benzoate: : A structurally similar compound, differing in the nature of the substituent on the thiadiazole ring.
4-Oxo-4H-pyran-3-yl Thioether: : Lacks the thiadiazole ring but maintains the pyranone and thioether functionalities.
Uniqueness: The unique combination of thiadiazole, pyranone, and benzoate moieties in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate provides a distinct set of properties and reactivity patterns not commonly found in related compounds. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-15-9-17(27)18(10-32-15)33-20(29)14-7-6-12(3)16(8-14)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDIKUBJWOEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![1-(2-Methylphenyl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B2425769.png)





![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

